molecular formula C3H6ClN3 B14619145 1-Azido-3-chloropropane CAS No. 58503-61-0

1-Azido-3-chloropropane

Cat. No.: B14619145
CAS No.: 58503-61-0
M. Wt: 119.55 g/mol
InChI Key: YMORVLBMLSBFQJ-UHFFFAOYSA-N
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Description

1-Azido-3-chloropropane is an organic compound with the molecular formula C₃H₆ClN₃ It is characterized by the presence of both an azido group (-N₃) and a chloro group (-Cl) attached to a three-carbon chain

Preparation Methods

1-Azido-3-chloropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-chloropropane with sodium azide. This reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom .

Industrial production methods for this compound are similar but often optimized for larger scale synthesis. These methods may involve continuous flow reactors to ensure better control over reaction conditions and higher yields .

Chemical Reactions Analysis

1-Azido-3-chloropropane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with alkynes typically yields 1,2,3-triazoles .

Mechanism of Action

The mechanism of action of 1-azido-3-chloropropane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azido group reacts with alkynes to form triazoles in a highly efficient and selective

Properties

CAS No.

58503-61-0

Molecular Formula

C3H6ClN3

Molecular Weight

119.55 g/mol

IUPAC Name

1-azido-3-chloropropane

InChI

InChI=1S/C3H6ClN3/c4-2-1-3-6-7-5/h1-3H2

InChI Key

YMORVLBMLSBFQJ-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])CCl

Origin of Product

United States

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